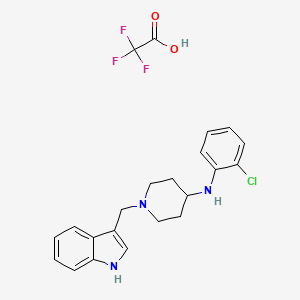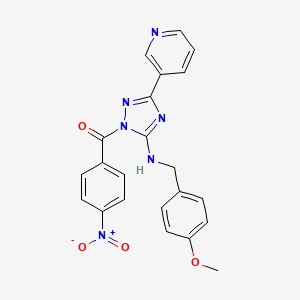![molecular formula C18H18BrN3O5S B4226314 1-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4226314.png)
1-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide
Overview
Description
1-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)-3-piperidinecarboxamide, commonly known as BPN, is a small molecule that has gained significant interest in recent years due to its potential applications in scientific research. BPN is a member of the sulfonylurea family of compounds, which are known for their ability to modulate the activity of ion channels in the body.
Scientific Research Applications
BPN has been shown to have a variety of applications in scientific research. One of the most promising areas of research involves the use of BPN as a tool to study the activity of ion channels in the body. Ion channels are proteins that are responsible for the movement of ions across cell membranes, which is critical for a variety of physiological processes. By modulating the activity of ion channels, researchers can gain insights into how these proteins function and how they can be targeted for therapeutic purposes.
Mechanism of Action
BPN works by binding to a specific site on ion channels known as the sulfonylurea receptor. This binding causes a conformational change in the ion channel, which leads to the opening or closing of the channel. The exact mechanism by which BPN modulates ion channel activity is still under investigation, but it is thought to involve changes in the electrical properties of the channel.
Biochemical and Physiological Effects:
BPN has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BPN can modulate the activity of a variety of ion channels, including voltage-gated potassium channels and calcium-activated potassium channels. In vivo studies have shown that BPN can have effects on insulin secretion, blood glucose levels, and cardiovascular function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BPN in lab experiments is that it is a highly specific modulator of ion channels. This specificity allows researchers to study the effects of ion channel modulation in a controlled manner. However, one limitation of BPN is that it can be difficult to work with due to its low solubility in aqueous solutions. Additionally, BPN can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several areas of future research that could be explored with BPN. One area of interest is the development of new analogs of BPN that have improved solubility and potency. Another area of interest is the use of BPN in the study of ion channels in disease states, such as diabetes and cardiovascular disease. Finally, BPN could be used as a tool to explore the role of ion channels in the nervous system, which could lead to the development of new treatments for neurological disorders.
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(3-nitrophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O5S/c19-14-6-8-17(9-7-14)28(26,27)21-10-2-3-13(12-21)18(23)20-15-4-1-5-16(11-15)22(24)25/h1,4-9,11,13H,2-3,10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUFPWKUKWRVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-bromobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4226254.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4226255.png)

![2-ethoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4226264.png)
![1-benzyl-3-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4226265.png)
![N-[4-(acetylamino)phenyl]-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4226270.png)

![N~2~-(4-bromo-3-methylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4226282.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4226289.png)
![N-(4-methylphenyl)-6-[4-(4-nitrophenyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B4226295.png)
![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B4226303.png)
![2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide](/img/structure/B4226307.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(4-morpholinyl)ethanamine hydrochloride](/img/structure/B4226318.png)
